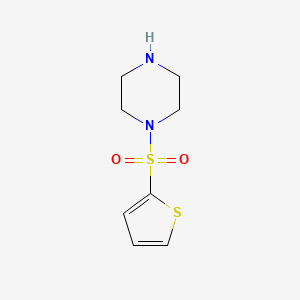

1-(Thien-2-ylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

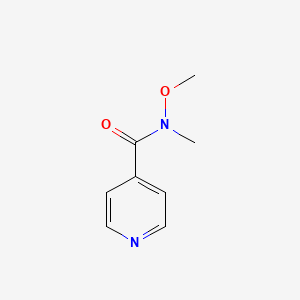

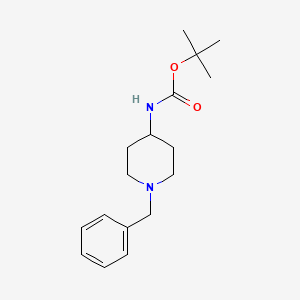

1-(Thien-2-ylsulfonyl)piperazine is a compound that can be derived from piperazine, a common scaffold in medicinal chemistry, by introducing a sulfonyl group attached to a thiophene ring. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including drug development.

Synthesis Analysis

The synthesis of derivatives similar to 1-(Thien-2-ylsulfonyl)piperazine has been reported using a one-pot, three-component reaction. This method involves the reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base. This approach has been shown to yield a variety of arylsulfonyl piperazine derivatives efficiently . Additionally, a series of thieno[3,2-d]pyrimidines containing a piperazine unit have been synthesized starting from mercaptoacetic acid and proceeding through esterification, ring closure condensations, and substitution reactions. These reactions were carried out in DMF, and the final products were confirmed using 1H NMR and HRMS .

Molecular Structure Analysis

The molecular structure of 1-(Thien-2-ylsulfonyl)piperazine derivatives can be characterized by spectroscopic methods such as 1H NMR and HRMS. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core. The presence of the sulfonyl group and the thiophene ring is expected to influence the electronic distribution and conformational dynamics of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1-(Thien-2-ylsulfonyl)piperazine derivatives would be influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. These functional groups can participate in various chemical reactions, potentially leading to a wide range of further derivatives. The reactivity can be exploited in the design of new compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Thien-2-ylsulfonyl)piperazine derivatives, such as solubility, melting point, and stability, would be determined by the nature of the substituents and the overall molecular structure. The aqueous synthesis method suggests that these derivatives might possess good solubility in water or polar solvents, which is advantageous for biological applications . The introduction of the sulfonyl and thiophene groups could also affect the lipophilicity and potential membrane permeability of these compounds .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Summary of Application : Piperazine derivatives, including 1-(Thien-2-ylsulfonyl)piperazine, are often used in pharmaceutical research due to their diverse pharmacological activities . They are key components in several blockbuster drugs .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Generally, these compounds are synthesized and then tested for their biological activities .

- Results or Outcomes : Piperazine and its derivatives have been found to possess a wide range of pharmacological activities, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, and anti-diabetic effects .

-

Medicinal Chemistry

- Summary of Application : In medicinal chemistry, efforts have been made to synthesize different heterocyclic compounds, including 1-(Thien-2-ylsulfonyl)piperazine, and their derivatives, which have been found to possess promising pharmacological properties .

- Methods of Application : The methods of application involve the synthesis of these compounds and their testing for biological activity .

- Results or Outcomes : Many drugs containing piperazine and its derivatives have been developed, and several compounds are in clinical trials .

-

Proteomics Research

- Summary of Application : 1-(Thien-2-ylsulfonyl)piperazine can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application would depend on the particular research context. Generally, these compounds are synthesized and then tested for their biological activities .

- Results or Outcomes : The outcomes of such research could lead to a better understanding of protein function and interactions, which could have implications for drug discovery and disease understanding .

-

Synthetic Chemistry

- Summary of Application : The piperazine moiety, including 1-(Thien-2-ylsulfonyl)piperazine, is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

- Methods of Application : The methods of application involve the synthesis of these compounds and their testing for biological activity .

- Results or Outcomes : Many drugs containing piperazine and its derivatives have been developed, and several compounds are in clinical trials .

Safety And Hazards

Propiedades

IUPAC Name |

1-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVLAMZYGHEJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397595 |

Source

|

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thien-2-ylsulfonyl)piperazine | |

CAS RN |

565178-12-3 |

Source

|

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)